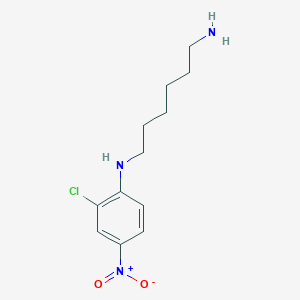
Diethylmalonyl dichloride
説明
Diethylmalonyl dichloride, also known as Diethylmalonic acid dichloride, is a chemical compound with the molecular formula C7H10Cl2O2 . It has a molecular weight of 197.06 g/mol . The compound is typically in liquid form .
Molecular Structure Analysis
The linear formula of Diethylmalonyl dichloride is ClCOC(C2H5)2COCl . The IUPAC name for this compound is 2,2-diethylpropanedioyl dichloride . The InChI string is 1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3 .Chemical Reactions Analysis
Diethylmalonyl dichloride has been used in the preparation of 5,5-diethyl-1,3-dihydroxybarbituric acid (N,N′ -dihydroxyveronal) via condensation with 1,3-dibenzyloxyurea and 1,11-dibronzo-4,8-diaza-6,6-diethyl-5,7-dioxoundecane amide containing crowned derivatives of dithiomaleonitrile .Physical And Chemical Properties Analysis
Diethylmalonyl dichloride is a liquid with a refractive index of n20/D 1.459 (lit.) . It has a boiling point of 197-199 °C (lit.) and a density of 1.145 g/mL at 25 °C (lit.) . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Electrocatalytic Reduction
Diethylmalonyl dichloride has been studied for its potential in electrochemical applications. Research indicates that compounds related to diethylmalonyl dichloride can catalyze the reduction of nitrate and nitrite, suggesting its utility in environmental applications such as wastewater treatment. Specifically, the research highlighted the electrochemical characteristics of diethyltin dichloride on a platinum electrode, demonstrating its ability to significantly lower the over-potential for the reduction of nitrate and nitrite, which could have practical implications for environmental remediation efforts (Long et al., 2003).
Chemical Reactions and Synthesis
Diethylmalonyl dichloride is involved in various chemical reactions, particularly in synthesizing different chemical compounds. For instance, methylmalonyl dichloride, a compound related to diethylmalonyl dichloride, reacts with unsaturated carboxamides to produce specific isomeric compounds, highlighting its role in complex chemical synthesis processes (Komarov et al., 2003). Furthermore, the reaction of phenylmalonyl dichloride with certain compounds leads to the formation of 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one, underlining the versatility of compounds related to diethylmalonyl dichloride in organic synthesis (Komarov et al., 2005).
Biomedical Research
In biomedical research, diethylmalonyl dichloride-related compounds have been studied for their biological interactions. For instance, the interaction between diethyltin dichloride and pyrimidic nucleotides was investigated, providing insights into the molecular interactions that are crucial for understanding drug action, toxicity, and metabolism (Ghys et al., 2000).
Safety And Hazards
特性
IUPAC Name |
2,2-diethylpropanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCXFPQSXNCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399920 | |
| Record name | Diethylmalonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmalonyl dichloride | |
CAS RN |
54505-72-5 | |
| Record name | Diethylmalonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmalonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)

![4-{(2E)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2-hydroxybenzoic acid](/img/structure/B1364852.png)


![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)

![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)
![2-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364860.png)

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)

![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)
